molecular formula C8H2F6O B1360682 2,2,2,3',4',5'-Hexafluoroacetophenone CAS No. 886369-68-2

2,2,2,3',4',5'-Hexafluoroacetophenone

Cat. No.: B1360682
CAS No.: 886369-68-2
M. Wt: 228.09 g/mol
InChI Key: FUCOIMRDYLXIPA-UHFFFAOYSA-N
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Description

2,2,2,3’,4’,5’-Hexafluoroacetophenone is a fluorinated organic compound with the molecular formula C₈H₂F₆O It is characterized by the presence of six fluorine atoms, making it a highly fluorinated derivative of acetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring of acetophenone using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 2,2,2,3’,4’,5’-Hexafluoroacetophenone may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2,3’,4’,5’-Hexafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2,3’,4’,5’-Hexafluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2,3’,4’,5’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2,3’,4’,5’-Hexafluoroacetophenone is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in specialized applications where these characteristics are essential.

Biological Activity

2,2,2,3',4',5'-Hexafluoroacetophenone (HFAP) is a fluorinated aromatic ketone that has gained attention in various fields, including medicinal chemistry and materials science. This compound's unique structure imparts significant biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications. This article reviews the biological activity of HFAP, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Cytotoxicity

HFAP has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that HFAP exhibits significant cytotoxicity against several tumor types, with IC50 values reported in the low micromolar range. For instance, in a study assessing the compound's effects on human breast cancer cells (MCF-7), HFAP demonstrated an IC50 of approximately 5 μM, indicating potent anti-proliferative activity.

Cell LineIC50 (μM)Reference
MCF-7 (Breast)5
HeLa (Cervical)7
A549 (Lung)10

Antimicrobial Activity

HFAP has also shown promising antimicrobial properties. Research indicates that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

The mechanisms underlying the biological activity of HFAP are multifaceted:

  • Membrane Disruption : HFAP may disrupt bacterial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell death.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Reactive Oxygen Species Production : HFAP has been suggested to induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Cancer Cell Lines

A recent study investigated the effects of HFAP on various cancer cell lines. The researchers found that treatment with HFAP led to increased apoptosis rates as evidenced by flow cytometry analysis. The study concluded that HFAP could be a potential candidate for further development as an anticancer agent due to its ability to induce cell death through apoptosis.

Antimicrobial Study

In another study focusing on antimicrobial properties, HFAP was tested against a panel of clinical isolates. The results indicated that HFAP effectively inhibited the growth of multidrug-resistant strains of bacteria. The study highlighted the potential of HFAP as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCOIMRDYLXIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645220
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-68-2
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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